4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one
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Overview
Description
4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a piperazine ring, and a chloropyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the produced compound .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one
- **this compound analogs
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications .
Properties
IUPAC Name |
4-[1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carbonyl]-3-phenylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4S/c22-19-17(7-4-10-23-19)31(29,30)25-12-8-16(9-13-25)21(28)26-14-11-24-20(27)18(26)15-5-2-1-3-6-15/h1-7,10,16,18H,8-9,11-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBIJKOIMVVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCNC(=O)C2C3=CC=CC=C3)S(=O)(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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